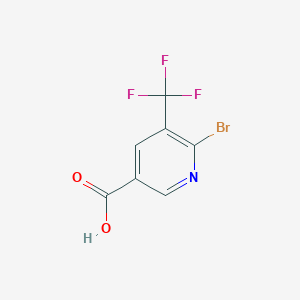

6-Bromo-5-(trifluoromethyl)nicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-5-(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO2/c8-5-4(7(9,10)11)1-3(2-12-5)6(13)14/h1-2H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFHPSYCGBNEEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Bromo 5 Trifluoromethyl Nicotinic Acid and Analogues

Preparative Routes Involving Trifluoromethyl Group Introduction

The incorporation of a trifluoromethyl (CF₃) group onto a pyridine (B92270) ring is a critical step in the synthesis of the target compound and its analogues. This is due to the unique electronic properties the CF₃ group imparts, which can enhance metabolic stability and binding affinity in biologically active molecules. rsc.org Three principal strategies are employed: direct trifluoromethylation of a pyridine ring, construction of the pyridine ring from a trifluoromethyl-containing precursor, and the transformation of an existing functional group into a trifluoromethyl moiety. jst.go.jp

Direct C-H trifluoromethylation involves the substitution of a hydrogen atom on the pyridine ring with a CF₃ group. This approach is attractive for its atom economy. However, controlling regioselectivity can be challenging due to the high reactivity of trifluoromethyl radicals. chemrxiv.org For pyridine, radical reactions can yield a mixture of 2-, 3-, and 4-substituted products. chemrxiv.org

More controlled methods often rely on the trifluoromethylation of pre-functionalized pyridine rings, such as halo-pyridines. Copper-mediated reactions are common, using reagents like methyl chlorodifluoroacetate (MCDFA) in the presence of copper(I) iodide (CuI) and potassium fluoride (B91410) (KF). researchgate.net This system serves as an inexpensive source of the trifluoromethyl group for substitution reactions on aryl iodides. researchgate.net Another approach involves the use of trifluoromethyl copper (CuCF₃), which can undergo substitution reactions with bromo- and iodopyridines. jst.go.jp

Recent advances have focused on achieving regioselectivity through nucleophilic activation of the pyridine ring. For instance, hydrosilylation of pyridine derivatives can form an enamine intermediate, which then undergoes electrophilic trifluoromethylation at the C3-position with high selectivity. chemrxiv.orgresearchgate.net

Table 1: Examples of Direct Trifluoromethylation Methods

| Method | Precursor | Reagents | Key Features |

|---|---|---|---|

| Copper-Mediated | Aryl Iodide | MCDFA, KF, CuI | Utilizes an inexpensive CF₃ source; suitable for large-scale synthesis. researchgate.net |

| Nucleophilic Activation | Pyridine/Quinoline | 1. Hydrosilane2. Electrophilic CF₃ source | High regioselectivity for the C3-position. chemrxiv.orgresearchgate.net |

An alternative and powerful strategy is to construct the pyridine ring using building blocks that already contain the trifluoromethyl group. jst.go.jp This approach offers excellent control over the position of the CF₃ substituent. Various methods have been developed that utilize simple fluorinated precursors to build the heterocyclic core. nih.govfigshare.com

One such method is the multicomponent Kröhnke reaction, which can synthesize 2-trifluoromethyl pyridines from chalcones, 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide, and ammonium (B1175870) acetate. researchgate.net Another efficient route involves a three-step synthesis starting from a trifluoroacetyl vinylogous enamine to produce 5-halo-6-trifluoromethylpyridine-3-carbonitriles, which can be subsequently hydrolyzed to the corresponding nicotinic acids. researchgate.netresearchgate.net The reaction of vinylogous enamines with hydroxylamine (B1172632) can also produce highly substituted pyridine intermediates containing a trifluoromethyl group. rsc.org

Table 2: Pyridine Ring Formation Strategies

| Reaction Type | Key Precursors | Resulting Intermediate |

|---|---|---|

| Multicomponent Kröhnke Reaction | Chalcones, Trifluoro-functionalized pyridinium (B92312) bromide, Ammonium acetate | 2-(Trifluoromethyl)pyridines researchgate.net |

| Annulation Reaction | Trifluoroacetyl vinylogous enamine | 5-Halo-6-(trifluoromethyl)pyridine-3-carbonitriles researchgate.netresearchgate.net |

A historically significant and industrially relevant method involves the conversion of a trichloromethyl (-CCl₃) group into a trifluoromethyl group via a halogen exchange reaction. jst.go.jp This transformation is typically achieved by treating a (trichloromethyl)pyridine compound with a fluorinating agent like hydrogen fluoride (HF) or antimony trifluoride. jst.go.jpgoogle.com

The reaction is often conducted in the liquid phase under superatmospheric pressure and at elevated temperatures. google.com A catalyst, such as a metal halide like ferric chloride (FeCl₃) or ferric fluoride (FeF₃), is typically required to facilitate the fluorine-chlorine exchange. google.comgoogle.com This method provides a commercially efficient means of producing trifluoromethylpyridines from more accessible trichloromethyl precursors. google.com

Table 3: Halogen Exchange for Trifluoromethyl Group Formation

| Precursor | Reagents | Conditions | Catalyst |

|---|---|---|---|

| (Trichloromethyl)pyridine | Anhydrous HF | 150°C - 250°C, 5-1200 psig | FeCl₃ or FeF₃ google.comgoogle.com |

Approaches for Regioselective Bromination and Halogen Exchange Reactions

Once the 5-(trifluoromethyl)nicotinic acid core is established, the next critical step is the introduction of the bromine atom at the C6-position. This can be achieved through direct bromination or via a halogen exchange reaction from a precursor like a chloropyridine derivative.

Electrophilic aromatic bromination is the most common method for preparing aryl bromides. nih.govnih.gov The regioselectivity of this reaction is governed by the electronic effects of the substituents already present on the ring. In the case of 5-(trifluoromethyl)nicotinic acid, the pyridine nitrogen, the carboxylic acid group, and the trifluoromethyl group are all electron-withdrawing and deactivating, which makes electrophilic substitution challenging.

Common brominating agents include N-bromosuccinimide (NBS) and molecular bromine (Br₂). nih.govresearchgate.net The reaction conditions, including solvent and temperature, can be optimized to favor the desired regioisomer. nih.gov For nicotinic acid itself, bromination in the presence of a Lewis acid catalyst can direct the substitution to the 5-position. google.com However, for a substrate already substituted at the 5-position with a strong electron-withdrawing group like -CF₃, direct bromination at the 6-position is electronically disfavored. Therefore, alternative strategies are often necessary.

Table 4: Common Electrophilic Brominating Agents

| Reagent | Abbreviation | Typical Use |

|---|---|---|

| N-Bromosuccinimide | NBS | Regioselective bromination of various aromatic systems. nih.govresearchgate.net |

| Bromine | Br₂ | Often used with a Lewis acid catalyst for deactivated rings. google.com |

A more versatile and often higher-yielding approach to synthesizing 6-bromo-5-(trifluoromethyl)nicotinic acid is to first synthesize the 6-chloro analogue and then perform a halogen exchange (halex) reaction. This strategy is particularly useful when direct bromination is difficult or results in poor regioselectivity.

A scalable manufacturing process for a key intermediate of the drug Divarasib, which shares the 6-bromo-5-(trifluoromethyl)pyridine core, utilizes this exact methodology. acs.org In this synthesis, a 2,6-dichloro-4-methylnicotinic acid derivative is first converted to its 5-trifluoromethyl analogue. Subsequently, a chlorine-to-bromine halogen exchange is performed to replace the chlorine atom at the 6-position with bromine. acs.org This type of nucleophilic aromatic substitution (SₙAr) reaction is an effective way to install the desired halogen at a specific position on an electron-deficient pyridine ring.

Carboxylic Acid Functionalization and Esterification Techniques

The carboxylic acid moiety of this compound is a key handle for derivatization, enabling the synthesis of a wide array of esters, amides, and other functional analogues. Methodologies range from classical esterification to the formation of highly reactive "active esters" for subsequent coupling reactions.

Standard esterification of nicotinic acids can be achieved using an alcohol in the presence of an acid catalyst, such as sulfuric acid. scholarsresearchlibrary.com For instance, methyl nicotinate (B505614) can be prepared by refluxing nicotinic acid in methanol (B129727) with a catalytic amount of concentrated H₂SO₄. scholarsresearchlibrary.com A non-catalytic approach involves the direct reaction of nicotinic acid with a water-immiscible, high-boiling point monohydroxy aliphatic alcohol (e.g., 1-pentanol, 1-octanol) at elevated temperatures. google.com

More advanced techniques focus on creating activated esters that are more susceptible to nucleophilic attack, facilitating reactions like amidation under mild conditions. These methods often involve converting the carboxylic acid to a more reactive intermediate. One approach is the formation of an acid chloride hydrochloride, which can be sparingly soluble in inert solvents, sometimes complicating reactions. researchgate.net To circumvent this, the direct coupling of the carboxylic acid with activating agents is preferred. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to form p-nitrophenyl, N-hydroxysuccinimidyl, and pentafluorophenyl esters. researchgate.net Another method for esterification of complex substituted nicotinic acids involves the use of (trimethylsilyl)diazomethane. acs.org

Furthermore, the carboxylic acid group can be introduced onto the pyridine ring as a final synthetic step. This is achieved by treating a lithiated pyridine intermediate with carbon dioxide (CO₂). For example, lithiation of 3-bromo-5-trifluoromethoxypyridine with n-butyllithium, followed by quenching with CO₂, forms the corresponding nicotinic acid in nearly quantitative yield. nbuv.gov.ua The hydrolysis of existing esters, often using aqueous solutions of sodium or potassium hydroxide, serves as a common method to revert to the carboxylic acid for further functionalization. google.com

Interactive Table: Methods for Carboxylic Acid Functionalization and Esterification

| Method | Reagents/Conditions | Product Type | Notes | Source(s) |

| Acid-Catalyzed Esterification | Alcohol (e.g., Methanol), conc. H₂SO₄ | Simple Alkyl Ester | Standard, widely used method. | scholarsresearchlibrary.com |

| Non-Catalytic Esterification | Water-immiscible alcohol (>135°C BP) | Higher Alkyl Ester | Direct reaction at high temperature. | google.com |

| Active Ester Formation | p-nitrophenol, N-hydroxysuccinimide, or pentafluorophenol (B44920) with DCC | Activated Ester | Used for subsequent amide couplings. | researchgate.net |

| Re-esterification | (Trimethylsilyl)diazomethane | Methyl Ester | Useful for complex substrates. | acs.org |

| Carboxylation | Organolithium intermediate, CO₂ | Carboxylic Acid | Introduces the acid group onto the ring. | nbuv.gov.ua |

| Saponification/Hydrolysis | NaOH(aq) or KOH(aq) | Carboxylic Acid | Converts an ester back to the acid. | google.com |

Catalyst Systems and Reaction Conditions for Optimized Synthesis

The synthesis of this compound and its analogues relies heavily on transition-metal-catalyzed reactions. These include foundational steps like trifluoromethylation and crucial C-C bond-forming cross-coupling reactions to build more complex derivatives.

A key step in the synthesis of related structures, such as methyl 6-chloro-5-(trifluoromethyl)nicotinate, is a copper-catalyzed trifluoromethylation. researchgate.net This has been successfully demonstrated on a kilogram scale using an inexpensive system of methyl chlorodifluoroacetate (MCDFA) as the trifluoromethyl source, potassium fluoride (KF), and copper(I) iodide (CuI) in N-Methyl-2-pyrrolidone (NMP) at 120°C. researchgate.net

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are indispensable for creating analogues by functionalizing the C-Br bond. The efficiency of these reactions is highly dependent on the choice of catalyst, ligand, base, and solvent. Modern catalyst systems are designed to be highly active, enabling reactions under mild conditions with a broad range of substrates, including those that are sterically hindered or electronically challenging. nih.govmdpi.com

Advanced catalyst systems often employ bulky, electron-rich phosphine (B1218219) ligands. For example, ligands like XPhos, in combination with a palladium source, can form highly active catalysts. nih.gov A developed palladium precatalyst utilizing the XPhos ligand allows for Suzuki-Miyaura couplings of a wide range of (hetero)aryl bromides with unstable boronic acids at room temperature or 40°C with short reaction times. nih.gov Other effective systems include the use of Pd₂(dba)₃ with ligands such as Xantphos for specific couplings. researchgate.net The choice of base is also critical, with potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) being commonly employed. nih.govmdpi.comresearchgate.net The solvent system typically consists of an organic solvent like tetrahydrofuran (B95107) (THF) or 1,4-dioxane (B91453) with an aqueous base solution. nih.govmdpi.com

Another important catalytic transformation is dehalogenation. For instance, a chloro group can be removed via hydrogenation using a palladium on carbon (Pd/C) catalyst in the presence of a base like triethylamine (B128534). chemicalbook.com

Interactive Table: Catalyst Systems for Synthesis and Functionalization

| Reaction Type | Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature | Application Example | Source(s) |

| Trifluoromethylation | CuI | - | KF | NMP | 120°C | Synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate | researchgate.net |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ / XPhos Precatalyst | XPhos | K₃PO₄ | THF / H₂O | RT or 40°C | Coupling of unstable heteroaryl boronic acids | nih.gov |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | - | Arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine | mdpi.com |

| Suzuki-Miyaura Coupling | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100°C | Coupling of tert-butyl carbamate (B1207046) to 3-bromo-5-trifluoromethoxypyridine | researchgate.net |

| Dechlorination | 5% Pd/C | - | Triethylamine | Methanol | Room Temp | Synthesis of 6-(trifluoromethyl)nicotinic acid | chemicalbook.com |

Process Development and Scalability Considerations for Industrial Applications

Translating the synthesis of this compound and its derivatives from the laboratory bench to an industrial scale introduces a host of practical challenges that must be addressed through rigorous process development. acs.org Key considerations include economic feasibility, safety, environmental impact, and the robustness of the chemical process. researchgate.netnih.gov

The choice of reagents and solvents is critical. Industrially, the use of expensive reagents is avoided where possible. nih.govjst.go.jp The management of reaction conditions, such as high temperatures and pressures, requires specialized equipment and engineering controls. For instance, the industrial production of nicotinic acid from 3-methylpyridine (B133936) can involve gas-phase oxidative ammonolysis at temperatures of 280–500°C and pressures up to 0.5 MPa, necessitating robust reactor design. mdpi.com

Work-up and purification are also significant hurdles on a large scale. Issues such as the formation of tarry deposits during neutralization can severely complicate phase separations in an industrial setting. google.com The development of processes that yield high-purity products without requiring extensive purification, such as chromatography, is highly desirable. In the scale-up of a route to 6-(trifluoromethyl)pyrid-2-one, a difficult final decarboxylation step was optimized to achieve an 80% yield of >99.5% pure product directly, avoiding a separate purification stage and allowing the process to be run in 2000 L reactors. acs.org

Furthermore, environmental considerations are driving the development of "green" manufacturing processes. This includes minimizing waste, avoiding hazardous by-products (like the NOx gases produced in some traditional nicotinic acid syntheses), and exploring alternative technologies like enzymatic synthesis and continuous flow processing. nih.govmdpi.comfrontiersin.org Enzymatic routes, using microbial nitrilases, and fed-batch reactor strategies are being explored for nicotinic acid production to operate under milder conditions and improve sustainability. frontiersin.org

Chemical Reactivity and Derivatization Studies of 6 Bromo 5 Trifluoromethyl Nicotinic Acid Scaffolds

Transformations Involving the Carboxylic Acid Functionality

The carboxylic acid group at the 3-position of the pyridine (B92270) ring is a key site for derivatization, enabling the synthesis of a wide array of functional analogues such as esters, amides, and alcohols. These transformations are fundamental in organic synthesis and are readily applicable to the 6-bromo-5-(trifluoromethyl)nicotinic acid core. rsc.org

Standard esterification procedures, such as the Fischer-Speier esterification involving reaction with an alcohol under acidic catalysis, can be employed to produce the corresponding esters. Alternatively, reaction with alkyl halides in the presence of a base provides another route to ester derivatives.

Amide synthesis is typically achieved by first activating the carboxylic acid. Common methods include conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine. Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to directly form the amide bond under milder conditions. A more specialized transformation involves the synthesis of N-trifluoromethyl amides from carboxylic acid derivatives, a strategy that can be used to introduce this valuable functional group. escholarship.orgnih.gov

Furthermore, the carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃), providing access to hydroxymethylpyridine derivatives.

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom imparts basic and nucleophilic character to the molecule. uoanbar.edu.iqimperial.ac.uk However, the presence of two strong electron-withdrawing groups, the bromine at C6 and the trifluoromethyl group at C5, significantly reduces the basicity of the nitrogen compared to unsubstituted pyridine. Despite this reduced reactivity, the nitrogen atom remains a site for key chemical transformations.

Protonation: As a base, the pyridine nitrogen readily reacts with acids to form pyridinium (B92312) salts. This protonation has a profound effect on the reactivity of the ring, further deactivating it towards electrophilic aromatic substitution. uoanbar.edu.iq

N-Alkylation and N-Acylation: The nitrogen atom can act as a nucleophile, reacting with alkyl halides or acyl chlorides to form N-alkyl or N-acyl pyridinium salts, respectively. youtube.com These salts are often highly reactive and can be used as intermediates in further synthetic transformations.

N-Oxidation: Reaction with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), can oxidize the pyridine nitrogen to form the corresponding pyridine-N-oxide. youtube.com Pyridine-N-oxides exhibit unique reactivity and are valuable intermediates in the functionalization of the pyridine ring. acs.org

Substitution and Cross-Coupling Reactions at Halogenated Positions

The bromine atom at the 6-position is a versatile handle for introducing molecular diversity through substitution and cross-coupling reactions. The C6 position on the pyridine ring is electronically analogous to the C2 position and is highly activated towards both nucleophilic substitution and oxidative addition in metal-catalyzed reactions. uoanbar.edu.iqnih.gov

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), particularly at positions ortho (C2/C6) and para (C4) to the nitrogen atom. imperial.ac.ukstackexchange.com The ring nitrogen is able to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. stackexchange.com In the case of this compound, the presence of the strongly electron-withdrawing trifluoromethyl group at the adjacent C5 position further activates the C6-Br bond towards nucleophilic attack. nih.gov

This allows for the displacement of the bromide by a variety of nucleophiles, including:

Amines: Reaction with primary or secondary amines (amination) yields 6-aminopyridine derivatives.

Alkoxides and Phenoxides: Treatment with sodium or potassium alkoxides or phenoxides results in the formation of 6-alkoxy or 6-aryloxy pyridines.

Thiolates: Reaction with thiolates provides access to 6-(alkylthio)- or 6-(arylthio)pyridine derivatives.

These SNAr reactions are a powerful tool for creating C-N, C-O, and C-S bonds at the C6 position of the scaffold. researchgate.netacs.org

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for C-C and C-heteroatom bond formation in modern organic synthesis. The C6-Br bond of the scaffold is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is widely used to form new C-C bonds. rsc.orgnih.gov The this compound scaffold can be coupled with a diverse range of aryl, heteroaryl, or alkyl boronic acids or esters to generate complex biaryl and alkylated pyridine derivatives. The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or using a stable precatalyst, in the presence of a base such as K₂CO₃, K₃PO₄, or Cs₂CO₃. mdpi.com The choice of ligand for the palladium catalyst is crucial and can influence reaction efficiency.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Related Bromopyridine Scaffolds

| Aryl Bromide Substrate | Boronic Acid/Ester | Catalyst System | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | p-methoxyphenylboronic acid | XPhosPdG2 / XPhos | K₂CO₃ | 1,4-Dioxane (B91453)/H₂O | Microwave, 120°C | Good | rsc.orgnih.gov |

| 5-bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95°C | Moderate to Good | mdpi.comresearchgate.net |

| 3,4,5-tribromo-2,6-dimethylpyridine | ortho-methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | Mixture of products | beilstein-journals.org |

Heck-Mizoroki Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new substituted alkene, typically with high stereoselectivity for the trans isomer. wikipedia.orgorganic-chemistry.org This reaction allows for the introduction of vinyl groups at the C6 position of the nicotinic acid scaffold. The process generally involves a palladium catalyst, a base (e.g., triethylamine (B128534) or potassium carbonate), and often a phosphine (B1218219) ligand.

Other Cross-Coupling Reactions: The versatility of the C6-Br bond extends to numerous other valuable cross-coupling reactions, including:

Sonogashira Coupling: Reaction with terminal alkynes, catalyzed by palladium and copper complexes, to synthesize 6-alkynylpyridine derivatives. rsc.orgsoton.ac.ukresearchgate.net

Buchwald-Hartwig Amination: A palladium-catalyzed method for forming C-N bonds, coupling the aryl bromide with a wide range of amines, anilines, and amides.

Stille Coupling: Coupling with organostannanes.

Negishi Coupling: Coupling with organozinc reagents.

Modification and Functional Group Interconversions of the Trifluoromethyl Moiety

The trifluoromethyl (CF₃) group is a key feature of many modern pharmaceuticals and agrochemicals due to its unique electronic properties and metabolic stability. nih.gov A defining characteristic of the CF₃ group is its exceptional chemical inertness. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the trifluoromethyl group highly resistant to chemical transformation under most synthetic conditions.

Direct chemical modification of an existing CF₃ group on an aromatic ring is exceedingly difficult and rarely employed in synthetic strategies. Reactions such as hydrolysis to a carboxylic acid require extremely harsh conditions (e.g., strong acid or base at high temperatures) that are generally incompatible with the other functional groups present on the this compound scaffold.

Therefore, for the purpose of derivatization, the trifluoromethyl moiety is best regarded as a stable, non-reactive functional group that imparts specific electronic and steric properties to the molecule. Its primary role is as a strategic substituent rather than a handle for further modification.

Exploration of Biological and Applied Research Applications

Application as a Precursor in Medicinal Chemistry Research

In the realm of medicinal chemistry, the 6-bromo-5-(trifluoromethyl)pyridine scaffold, derived from the parent nicotinic acid, is integral to the creation of advanced therapeutic agents. The physicochemical properties conferred by the trifluoromethyl group—such as increased metabolic stability and lipophilicity—are highly desirable in drug design.

6-Bromo-5-(trifluoromethyl)nicotinic acid is a valuable starting material for constructing more complex heterocyclic systems. Fused bicyclic heteroaromatics, such as imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines, are significant scaffolds in medicinal chemistry. Research has shown that the strategic placement of nitrogen atoms within these fused 5,6-heterocyclic systems is critical for biological activity, and building blocks containing the pyridine (B92270) core are essential for their synthesis. The ability to generate a variety of such scaffolds allows for the exploration of new chemical space in the search for potent and selective therapeutic agents.

The development of specific inhibitors for enzymes and modulators for receptors is a primary goal of drug discovery. The 6-bromo-5-(trifluoromethyl)pyridine core is a key component in the synthesis of targeted inhibitors. For instance, various 5,6-fused heterocyclic amides have been designed and synthesized as potent inhibitors of Raf kinases, a family of enzymes implicated in cancer. nih.gov While not all examples start directly from this compound, it represents a key foundational structure for accessing such therapeutic candidates.

One of the most significant applications of this chemical scaffold is in the synthesis of inhibitors for the KRAS G12C oncoprotein, a long-considered "undruggable" target in cancer therapy. A key intermediate, 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, which is derived from a 6-bromo-5-(trifluoromethyl)pyridine core, is crucial in the manufacturing process of Divarasib (GDC-6036). Divarasib is a potent and selective covalent inhibitor of KRAS G12C that has shown durable clinical responses in patients with KRAS G12C-positive tumors. nih.gov The synthesis of this complex molecule highlights the importance of the precisely functionalized pyridine ring provided by precursors like this compound.

Table 1: Research Application in KRAS G12C Inhibition

| Precursor Scaffold | Target Molecule | Biological Target | Therapeutic Area |

|---|

The trifluoromethylpyridine motif is also explored in the development of new antimicrobial agents to combat rising drug resistance. Although direct synthesis from this compound is not always documented, related structures are of significant interest. For example, research into N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives found that compounds featuring both bromo and trifluoromethyl substitutions were the most potent in their series, inhibiting the growth of multiple Staphylococcus aureus strains with a minimum inhibitory concentration (MIC) value as low as 0.78 μg/mL. researchgate.net This demonstrates the potential of this combination of functional groups in the design of novel antibacterial agents. researchgate.net

The search for new treatments for neglected tropical diseases like leishmaniasis has led researchers to explore various heterocyclic compounds. Imidazo[1,2-a]pyridine-based analogues containing trifluoromethyl groups have been identified as potent antileishmanial agents. nih.gov In one study, a derivative of this scaffold showed a half-maximal inhibitory concentration (IC50) of 1.8 μM against Leishmania donovani promastigotes. nih.gov Furthermore, series of 7-trifluoromethyl-4-aminoquinoline derivatives have been synthesized and shown to be effective against both promastigote and amastigote forms of L. donovani. nih.gov These findings underscore the value of the trifluoromethylpyridine core, accessible from precursors like this compound, in developing antiparasitic drugs. nih.govnih.gov

Table 2: Antileishmanial Activity of Related Scaffolds

| Scaffold Class | Target Organism | Notable Activity |

|---|---|---|

| Imidazo[1,2-a]pyridine | Leishmania donovani | IC50 = 1.8 μM (promastigotes) |

Utility in Agrochemical Compound Development

The trifluoromethylpyridine structure is not only vital in pharmaceuticals but also plays a crucial role in modern agriculture. Over half of the pesticides introduced in the last two decades are fluorinated, with the trifluoromethyl group being a particularly important substituent. jst.go.jp

This structural motif is a key component in a variety of agrochemicals, including herbicides, insecticides, and fungicides. For example, the herbicide flupyrsulfuron-methyl-sodium, used for selective control of a wide range of broadleaf weeds in cereal crops, is synthesized from a 6-(trifluoromethyl)nicotinic acid derivative. jst.go.jp Other commercial agrochemicals like the insecticide flonicamid (B1672840) and the insecticide pyridalyl (B1679942) also incorporate a trifluoromethylpyridine moiety, demonstrating the broad applicability and importance of this chemical class in crop protection. This compound serves as a valuable building block for accessing these and other novel agrochemical compounds.

Synthesis of Advanced Pesticides and Herbicides

The trifluoromethylpyridine (TFMP) structural motif is a key component in a significant portion of modern agrochemicals. nih.gov The inclusion of a trifluoromethyl group can enhance the biological activity, metabolic stability, and uptake of a molecule, making it a desirable feature in the design of new active ingredients. researchgate.net Since the 1990s, there has been a notable increase in the use of 6-trifluoromethyl-substituted pyridine derivatives in the agrochemical sector. nih.govjst.go.jp

Nicotinic acid and its derivatives serve as fundamental precursors for a variety of herbicides. usda.gov Research has demonstrated that modifying the nicotinic acid scaffold can lead to the discovery of novel compounds with significant herbicidal activity. usda.govresearchgate.net For instance, studies on various picolinic acid derivatives have led to compounds with potent herbicidal effects against a range of weeds. mdpi.comnih.gov

Given these industry-wide trends, this compound is recognized as a key intermediate for the synthesis of new pesticides and herbicides. chemicalbook.com Its structure is primed for further chemical modification, allowing for the creation of diverse derivatives that can be screened for potent and selective biological activity.

Research into Nematicidal and Acaricidal Agents

Based on available research, there is currently no specific, publicly documented investigation into the direct use of this compound for the synthesis of nematicidal or acaricidal agents. While the broader class of trifluoromethylpyridine compounds includes some molecules with nematicidal properties, dedicated research focusing on derivatives of this compound for these specific applications has not been reported in the reviewed literature. jst.go.jp

Emerging Research Applications in Materials Science and Industrial Technologies

Beyond agriculture, the distinct electronic and chemical properties of this compound have led to its investigation in high-technology sectors, particularly in the enhancement of renewable energy systems and material protection.

Role as Additives in Perovskite Solar Cell Performance Enhancement

In the field of photovoltaics, research has highlighted the potential of a closely related compound, 6-(Trifluoromethyl)nicotinic acid (TFNA) , to significantly improve the performance and stability of inverted perovskite solar cells (PSCs). rsc.org Intrinsic defects within perovskite materials are a primary cause of performance loss and degradation. Additive engineering, which involves incorporating specific molecules into the perovskite layer, has emerged as a key strategy to mitigate these defects. rsc.org

A study utilized TFNA as a multifunctional additive, demonstrating its effectiveness in passivating defects and controlling the crystal growth of the perovskite film. rsc.org The carboxylic acid (COOH) and trifluoromethyl (CF₃) groups on the TFNA molecule anchor to the perovskite framework, which leads to several beneficial effects:

Controlled Crystallization: The additive helps regulate crystal growth, resulting in a larger grain size for the perovskite film. rsc.org

Reduced Defect Density: By passivating defects, TFNA reduces the density of charge traps within the material. rsc.org

Improved Charge Transport: This reduction in defects minimizes non-radiative recombination and charge-transport losses, leading to more efficient conversion of light to electricity. rsc.org

Enhanced Moisture Resistance: The hydrophobic nature of the trifluoromethyl group provides a degree of protection against moisture, a known factor in the degradation of perovskite solar cells. rsc.org

The inclusion of TFNA as an additive resulted in a champion device with a power conversion efficiency (PCE) of 20.45%, a substantial improvement over the 16.64% efficiency of the pristine device without the additive. rsc.org Furthermore, the optimized solar cells retained 75% of their initial efficiency under ambient humidity conditions, compared to only 40% for the pristine cells. rsc.org

Table 1: Performance of Perovskite Solar Cells with and without 6-(Trifluoromethyl)nicotinic acid (TFNA) Additive

| Device Type | Power Conversion Efficiency (PCE) | Voltage (VOC) | Current Density (JSC) (mA-cm-2) | Fill Factor (FF) (%) |

|---|---|---|---|---|

| Pristine (Control) | 16.64% | 1.052 V | 22.56 | 70.1% |

| With TFNA Additive (Optimized) | 20.45% | 1.108 V | 24.16 | 76.4% |

Data sourced from a study on 6-(Trifluoromethyl)nicotinic acid (TFNA), a debrominated analogue of the subject compound. rsc.orgrsc.org

Investigation as Corrosion Inhibitors in Material Protection

An evaluation of current scientific literature and industrial research indicates no specific studies focused on the application of this compound as a corrosion inhibitor. While various organic compounds containing nitrogen and fluorine are often investigated for their potential to protect metals from corrosion, this particular compound has not been a subject of published research in this area.

Computational and Theoretical Investigations

Quantum Chemical Studies for Understanding Molecular Properties and Reactivity

The electronic structure of a molecule is described by its molecular orbitals. Among these, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance and are often referred to as the frontier molecular orbitals. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

For 6-bromo-5-(trifluoromethyl)nicotinic acid, the presence of two strong electron-withdrawing groups, bromine and trifluoromethyl, is expected to significantly influence its electronic properties. These groups pull electron density away from the pyridine (B92270) ring, which would likely lower the energy levels of both the HOMO and LUMO compared to unsubstituted nicotinic acid. A lower HOMO energy suggests a weaker electron-donating capability, while a lower LUMO energy implies a stronger electron-accepting (electrophilic) nature.

The HOMO-LUMO gap is a key parameter derived from these calculations. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and more reactive. nih.gov In a study on the related compound 5-bromonicotinic acid, DFT calculations determined the HOMO-LUMO gap, providing insights into its stability and reactivity profile. nih.gov For this compound, the addition of the potent trifluoromethyl group would likely modulate this gap further, a crucial factor for its potential interactions.

Table 1: Illustrative Frontier Molecular Orbital Energies and Related Parameters (Based on DFT Calculations of Analogous Compounds)

| Parameter | Description | Illustrative Value | Reference for Methodology |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.0 eV | nih.govnih.gov |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 eV | nih.govnih.gov |

| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | 4.5 eV | nih.gov |

| Hardness (η) | Resistance to change in electron distribution | 2.25 eV | nih.gov |

| Softness (σ) | Reciprocal of hardness, indicates reactivity | 0.44 eV-1 | nih.gov |

| Electronegativity (χ) | Tendency to attract electrons | 4.75 eV | nih.gov |

Note: The values in this table are representative and intended to illustrate the types of parameters obtained from quantum chemical calculations based on data for structurally related bromo-substituted heterocyclic compounds. Actual values for this compound would require specific DFT calculations.

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for understanding and predicting a molecule's reactive behavior. researchgate.net It maps the electrostatic potential onto the molecule's electron density surface, visually representing the charge distribution. tandfonline.com Different colors on the ESP map indicate different potential values: red regions are electron-rich (negative potential) and are susceptible to electrophilic attack, while blue regions are electron-poor (positive potential) and are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential. researchgate.net

For this compound, the ESP surface would be significantly shaped by its functional groups.

Negative Potential (Red/Yellow): The oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring are expected to be the most electron-rich regions, appearing as areas of strong negative potential. These sites are the primary locations for hydrogen bonding and interactions with electrophiles. researchgate.net

Positive Potential (Blue): The hydrogen atom of the carboxylic acid's hydroxyl group would exhibit a strong positive potential, making it a primary site for hydrogen bond donation. The hydrogen atoms on the pyridine ring would also show positive potential.

Influence of Substituents: The electron-withdrawing bromine and trifluoromethyl groups would pull electron density from the ring, making the adjacent regions of the molecule more electron-deficient (more positive or less negative) than they would be otherwise. This modulation of the ring's electrostatic potential is crucial for its interaction with biological targets. nih.gov

ESP analysis is instrumental in predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are vital for how a ligand binds to a protein's active site. nih.govrsc.org

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov It is widely used in drug discovery to screen virtual libraries of compounds against a specific protein target and to understand the molecular basis of their interaction. nih.gov The simulation places the ligand into the binding site of the target protein and calculates a "docking score," which estimates the binding affinity. mdpi.com

For this compound, docking simulations could be used to explore its potential as an inhibitor for various enzymes where nicotinic acid derivatives have shown activity, such as VEGFR-2, COX-2, α-amylase, or α-glucosidase. nih.govnih.govnih.gov The simulation would predict:

Binding Pose: The most stable three-dimensional orientation of the compound within the protein's active site.

Binding Affinity: A score (often in kcal/mol) that estimates the strength of the ligand-receptor interaction. A more negative score typically indicates a stronger predicted binding.

Key Interactions: The specific amino acid residues in the active site that interact with the ligand. These interactions can include hydrogen bonds (e.g., with the carboxylic acid group), halogen bonds (with the bromine atom), and hydrophobic or electrostatic interactions (with the pyridine ring and trifluoromethyl group). nih.gov

Structure-Activity Relationship (SAR) Elucidation through Computational Models

Structure-Activity Relationship (SAR) studies aim to understand how modifications to a chemical structure affect its biological activity. dovepress.com Computational models are essential for systematically exploring these relationships, guiding the optimization of lead compounds to enhance potency and selectivity while minimizing undesirable properties. researchgate.net

For a series of compounds based on the this compound scaffold, computational SAR would focus on dissecting the contribution of each component:

The Nicotinic Acid Core: This provides the fundamental scaffold for binding.

The Carboxylic Acid Group (Position 3): This group is often a key interaction point, acting as a hydrogen bond donor and acceptor.

The Bromine Atom (Position 6): The size, position, and electronegativity of the bromine atom are critical. It can influence binding through halogen bonds or by occupying a specific pocket in the receptor.

The Trifluoromethyl Group (Position 5): This group is a strong electron-withdrawer and is highly lipophilic. It can significantly impact binding affinity, metabolic stability, and cell permeability. SAR studies would explore whether this group is optimal or if other substituents might be more effective. rsc.org

By computationally modeling various analogs (e.g., replacing bromine with chlorine, or moving the trifluoromethyl group to a different position) and predicting their binding affinity through docking or other methods, researchers can build a detailed SAR map. This map provides a rationale for which structural modifications are most likely to improve the desired biological activity. nih.govdovepress.com

Predictive Modeling for Compound Design and Optimization

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, takes SAR analysis a step further by creating mathematical models that correlate chemical structure with biological activity. nih.gov These models are built using a "training set" of compounds with known activities.

A QSAR model for derivatives of this compound would involve:

Descriptor Calculation: For each molecule in the training set, a large number of numerical descriptors are calculated. These can include electronic properties (from DFT), steric properties (molecular shape, volume), and physicochemical properties (lipophilicity, polar surface area). nih.gov

Model Building: Statistical methods or machine learning algorithms are used to build an equation that links a combination of these descriptors to the observed biological activity.

Model Validation: The model's predictive power is tested using an external "test set" of compounds that were not used in its creation.

Once a validated QSAR model is established, it can be used to predict the activity of new, yet-to-be-synthesized compounds. mdpi.com This allows chemists to prioritize the synthesis of candidates that are predicted to be most potent, saving significant time and resources. For instance, a model might predict that increasing the lipophilicity at position 6 while maintaining the electronic properties at position 5 would lead to higher activity, guiding the design of the next generation of optimized compounds. rsc.orgresearchgate.net

Advanced Analytical Methodologies in Chemical Research

Elucidation of Reaction Mechanisms and Intermediate Structures via Advanced Spectroscopic Techniques

Understanding the pathway of a chemical reaction is fundamental to optimizing conditions and maximizing the yield of desired products. Advanced spectroscopic techniques are indispensable tools for elucidating reaction mechanisms, allowing researchers to identify transient intermediates and transition states that exist only fleetingly. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this field. For a molecule like 6-Bromo-5-(trifluoromethyl)nicotinic acid, multi-nuclear NMR analysis provides a wealth of structural information.

¹H NMR spectroscopy identifies the protons on the pyridine (B92270) ring. Their chemical shifts and coupling constants change predictably with chemical transformations, providing direct insight into how and where a reaction is occurring.

¹³C NMR provides a map of the carbon skeleton of the molecule.

¹⁹F NMR is particularly crucial due to the presence of the trifluoromethyl (-CF₃) group. The trifluoromethyl group is a strong electron-withdrawing moiety, and its ¹⁹F NMR signal is highly sensitive to the electronic environment. mdpi.com Any change to the molecule during a reaction, even several bonds away, will cause a shift in the ¹⁹F signal, making it an excellent probe for tracking the progress of a reaction involving derivatives of this compound.

Mass Spectrometry (MS) is another vital technique, used to determine the mass-to-charge ratio of ions. mdpi.com High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of a compound, including reaction intermediates that can be captured and ionized. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) allow for the gentle ionization of molecules, preserving fragile intermediate structures for analysis. researchgate.net By coupling mass spectrometry with a separation technique like gas or liquid chromatography (GC-MS or LC-MS), chemists can monitor the appearance of products and the disappearance of reactants in real-time.

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of molecules, which are related to the functional groups present. tandfonline.comeurjchem.com For instance, the characteristic C=O stretch of the carboxylic acid group in this compound can be monitored to confirm its participation in a reaction, such as esterification or amide bond formation.

Table 1: Illustrative Spectroscopic Data for Reaction Monitoring

| Compound | Technique | Key Signal | Expected Observation |

| This compound | ¹⁹F NMR | -CF₃ singlet | ~ -63 ppm |

| Hypothetical Acyl Chloride Intermediate | ¹⁹F NMR | -CF₃ singlet | Shift from starting material due to change in electronic environment |

| This compound | IR | C=O stretch | ~ 1700 cm⁻¹ |

| Hypothetical Ester Derivative | IR | C=O stretch | Shift to ~ 1735 cm⁻¹ |

Chromatographic Methods for Purification and Characterization of Complex Derivatives

Following a chemical synthesis, the product is rarely pure and is typically part of a complex mixture containing unreacted starting materials, byproducts, and catalysts. Chromatographic techniques are essential for the separation, purification, and analytical characterization of these mixtures.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purification and analysis of nicotinic acid derivatives. researchgate.netrsc.org For compounds like this compound and its derivatives, reversed-phase HPLC is often the method of choice. In this technique, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol (B129727), sometimes with acid modifiers like formic acid to control ionization). cardiff.ac.uk Molecules are separated based on their hydrophobicity; more nonpolar compounds are retained longer on the column. By using a detector, such as a UV-Vis spectrophotometer, a chromatogram is produced where each peak corresponds to a different component in the mixture. The area under each peak is proportional to the concentration of that component, allowing for quantitative analysis of reaction conversion and product purity.

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another powerful tool, particularly for volatile compounds. eurjchem.com While the carboxylic acid group of this compound makes it non-volatile, it can be converted into a more volatile ester derivative for analysis. GC separates compounds based on their boiling points and interaction with the stationary phase in a long, thin capillary column. The separated components then enter the mass spectrometer, which provides structural information and confirmation of their identity by fragmenting the molecules and analyzing the resulting pattern. mdpi.com This is especially useful for analyzing complex mixtures containing trifluoromethylated heterocyclic compounds. mdpi.com

Table 2: Example HPLC Method for Analysis of a Derivatization Reaction

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Compound A (Starting Material) | Expected Retention Time: ~5.2 min |

| Compound B (More Hydrophobic Derivative) | Expected Retention Time: ~8.9 min |

Advanced Structural Determination for Novel Compound Architectures

While spectroscopic and chromatographic methods are excellent for tracking reactions and assessing purity, the definitive confirmation of a novel molecular structure requires more advanced techniques. When this compound is used as a building block to create new, complex molecules, determining the precise three-dimensional arrangement of every atom is critical.

Single-crystal X-ray diffraction (XRD) is the gold standard for unambiguous structure determination. mdpi.com This technique requires the growth of a high-quality, single crystal of the novel compound. The crystal is then irradiated with a beam of X-rays, and the way the X-rays are diffracted by the electron clouds of the atoms is recorded. By analyzing the complex diffraction pattern, scientists can calculate the precise position of each atom in the crystal lattice, yielding a 3D model of the molecule. researchgate.net This provides unequivocal data on bond lengths, bond angles, and stereochemistry, which is information that cannot be obtained with the same level of certainty from other techniques. researchgate.netresearchgate.net The crystal structures of numerous novel nicotinic acid and substituted pyridine derivatives have been successfully determined using this method. researchgate.neteurjchem.comrsc.org

In cases where obtaining a single crystal is challenging, other methods can be employed. Powder X-ray diffraction can provide information about the crystal packing and phase purity of a microcrystalline solid. researchgate.net Furthermore, computational methods, such as Density Functional Theory (DFT), can be used in conjunction with experimental data. DFT calculations can predict the lowest energy conformation of a molecule and simulate its NMR or IR spectra. eurjchem.com Comparing these computed data with the experimental results provides a powerful method for structural validation, especially for complex molecular architectures. cardiff.ac.uk

Table 3: Hypothetical Crystallographic Data for a Novel Derivative

| Parameter | Example Value |

| Chemical Formula | C₁₅H₁₀BrF₃N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 15.3 Åβ = 95.2° |

| Volume | 1563 ų |

| Calculated Density | 1.75 g/cm³ |

| R-factor | 0.045 |

Future Research Directions and Perspectives

Unexplored Synthetic Pathways and Novel Chemical Transformations

While the synthesis of related trifluoromethyl-substituted nicotinic acids has been documented, dedicated exploration of novel and more efficient synthetic routes to 6-Bromo-5-(trifluoromethyl)nicotinic acid is a key area for future research. Current synthetic strategies often involve multi-step processes that may not be optimal for large-scale production. Future investigations could focus on late-stage trifluoromethylation and bromination of readily available nicotinic acid precursors, potentially offering more convergent and atom-economical pathways.

The reactivity of the bromine atom at the 6-position is a gateway to a multitude of novel chemical transformations. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, represent a largely unexplored avenue for introducing diverse carbon-based substituents. These reactions could lead to the generation of extensive libraries of novel derivatives with varied electronic and steric properties. Furthermore, Hartwig-Buchwald amination and other metal-catalyzed C-N and C-O bond-forming reactions could be employed to introduce a wide range of functional groups, significantly expanding the chemical space accessible from this starting material. The table below summarizes potential cross-coupling reactions that could be explored.

| Cross-Coupling Reaction | Reactant | Potential Product Class |

| Suzuki Coupling | Aryl or heteroaryl boronic acids/esters | Biaryl or heteroaryl-substituted nicotinic acids |

| Stille Coupling | Organostannanes | Nicotinic acid derivatives with alkyl, vinyl, or aryl groups |

| Sonogashira Coupling | Terminal alkynes | Alkynyl-substituted nicotinic acids |

| Hartwig-Buchwald Amination | Amines | Aminated nicotinic acid derivatives |

| Buchwald-Hartwig Etherification | Alcohols | Aryl ether-substituted nicotinic acids |

Identification and Validation of New Biological Targets for Therapeutic Development

The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. While the biological activities of this compound itself are not extensively characterized, its structural motifs are present in molecules with known therapeutic potential. For instance, derivatives of 6-(trifluoromethyl)-pyridine have been investigated as RORγt inverse agonists, which are of interest for treating autoimmune diseases. researchgate.net This suggests that derivatives of this compound could be promising candidates for targeting this nuclear receptor.

Future research should involve broad biological screening of this compound and its derivatives to identify novel biological targets. High-throughput screening against various enzyme and receptor panels could unveil unexpected activities. Once a lead activity is identified, target validation studies, including mechanism of action and in vivo efficacy studies in relevant disease models, will be crucial. Given that nicotinic acid derivatives have shown a wide range of biological effects, potential therapeutic areas for exploration could include oncology, inflammation, and infectious diseases. mdpi.com

Rational Design Principles for Tailoring Efficacy and Selectivity

A key aspect of future research will be the application of rational design principles to optimize the therapeutic potential of derivatives of this compound. Structure-activity relationship (SAR) studies will be fundamental in understanding how modifications to the core structure influence biological activity. By systematically altering the substituents introduced via the transformations described in section 7.1, researchers can map the chemical space required for optimal efficacy and selectivity.

Computational modeling and molecular docking studies can provide valuable insights into the binding modes of these compounds with their biological targets. This in silico approach can guide the design of new derivatives with improved binding affinities and pharmacokinetic properties. For example, if a specific biological target is identified, computational methods can be used to predict which functional groups at the 6-position would lead to the most favorable interactions.

Development of Sustainable and Green Chemistry Protocols for Synthesis

The development of environmentally benign and sustainable synthetic methods is a critical aspect of modern chemistry. Future research should focus on developing green chemistry protocols for the synthesis of this compound. This could involve the use of less hazardous reagents and solvents, milder reaction conditions, and catalytic methods to improve atom economy.

| Green Chemistry Principle | Application in Synthesis of this compound |

| Prevention | Designing synthetic routes that minimize waste generation. |

| Atom Economy | Utilizing catalytic reactions and reaction cascades to maximize the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Employing less toxic reagents and solvents. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. |

| Use of Renewable Feedstocks | Exploring the use of bio-based starting materials. |

| Reduce Derivatives | Minimizing the use of protecting groups to reduce the number of synthetic steps. |

| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. |

Interdisciplinary Research Opportunities for Broadened Applications

The unique electronic properties conferred by the trifluoromethyl group suggest that this compound and its derivatives may have applications beyond medicinal chemistry. Future interdisciplinary research could explore the potential of these compounds in materials science. For instance, their incorporation into polymers or organic light-emitting diodes (OLEDs) could lead to materials with novel optical or electronic properties.

Collaborations between organic chemists, biologists, and materials scientists will be essential to fully realize the potential of this versatile chemical scaffold. For example, the development of novel agrochemicals, such as fungicides or insecticides, is another promising avenue, given the prevalence of nicotinic acid derivatives in this field. mdpi.com The unique combination of substituents on this compound could lead to the discovery of new modes of action against agricultural pests.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structure and purity of 6-Bromo-5-(trifluoromethyl)nicotinic acid?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use , , and NMR to confirm substituent positions and electronic environments. For example, NMR can verify the trifluoromethyl group’s presence and chemical environment .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS validates molecular weight and fragmentation patterns, aligning with data from authoritative databases like NIST .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection to assess purity, using methods optimized for halogenated aromatic acids (e.g., C18 columns, acetonitrile/water gradients) .

Q. How can researchers optimize the synthesis conditions for this compound?

- Methodological Answer :

- Factorial Design : Systematically vary parameters such as reaction temperature (e.g., 60–100°C), brominating agent stoichiometry (e.g., NBS vs. Br), and solvent polarity. Analyze yield and purity via ANOVA to identify statistically significant factors .

- Intermediate Monitoring : Use thin-layer chromatography (TLC) or in situ FTIR to track reaction progress and minimize side products like di-brominated analogs .

Advanced Research Questions

Q. How should contradictory data regarding the compound’s stability under varying pH conditions be resolved?

- Methodological Answer :

- Accelerated Stability Studies : Incubate the compound in buffered solutions (pH 2–12) at 40°C for 14 days. Monitor degradation via LC-MS and identify breakdown products (e.g., decarboxylation or hydrolysis derivatives) .

- Surface Adsorption Analysis : Use microspectroscopic imaging (e.g., AFM-IR) to assess interactions with container materials, which may explain stability discrepancies in different storage setups .

Q. What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate activation energies for bromine displacement reactions, focusing on the electron-withdrawing effects of the trifluoromethyl group. Compare with experimental kinetic data .

- Molecular Docking : Model interactions with biological targets (e.g., enzymes) to predict regioselectivity in drug design contexts, guided by frameworks like frontier molecular orbital theory .

Q. What strategies can elucidate the role of the trifluoromethyl group in modulating electronic properties?

- Methodological Answer :

- Spectroscopic Comparison : Use UV-Vis spectroscopy to measure absorption shifts in this compound versus non-CF analogs (e.g., 6-Bromo-nicotinic acid). Correlate with Hammett substituent constants .

- Electrostatic Potential Mapping : Generate computational maps to visualize electron-deficient regions caused by the CF group, explaining enhanced electrophilicity at the bromine site .

Q. How can isotopic labeling clarify bromine incorporation mechanisms during synthesis?

- Methodological Answer :

- Radiolabeling : Introduce -enriched reagents to track bromine regiochemistry. Use autoradiography or gamma spectroscopy to confirm substitution patterns .

- Kinetic Isotope Effects (KIE) : Compare reaction rates with and isotopes to distinguish between radical and ionic pathways .

Data Contradiction Analysis

Q. How to address discrepancies in reported yields for cross-coupling reactions involving this compound?

- Methodological Answer :

- Catalyst Screening : Test palladium (e.g., Pd(PPh)) vs. copper-based catalysts (e.g., CuI) under inert atmospheres. Monitor via GC-MS to detect catalyst poisoning by bromine .

- Byproduct Profiling : Use NMR to identify fluorinated side products, which may indicate competing elimination or coupling pathways .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.